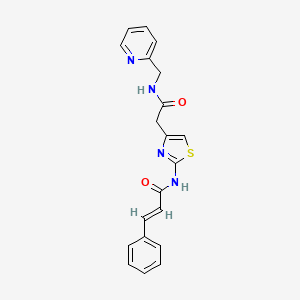
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide, identified by its CAS number 941985-06-4, is a compound of interest due to its potential biological activities. This compound features a thiazole ring and a cinnamide moiety, which are known for their diverse pharmacological properties. Research into this compound aims to elucidate its effects on various biological systems, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O4S, with a molecular weight of approximately 396.4 g/mol. The structure includes a thiazole ring, which is often associated with biological activity, particularly in medicinal chemistry.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of cinnamide can exhibit significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer). For instance, related compounds have demonstrated IC50 values indicating their potency in inhibiting cell growth.
- A notable study reported that a structurally similar compound displayed an IC50 value of 4.23 μM against HepG2 cells, suggesting that modifications to the structure can enhance cytotoxicity .
-
Mechanism of Action :
- The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through pathways involving p53 and Bcl2 family proteins. Increased expression of pro-apoptotic markers like Bax has been observed, indicating that these compounds may trigger intrinsic apoptotic pathways .
-
Antimicrobial Activity :
- Compounds containing pyridine and thiazole structures have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values for these compounds are promising, suggesting potential as antimicrobial agents .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Line/Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|---|
| Cinnamide Derivative | Anticancer | HepG2 | 4.23 | |
| Pyridine-Thiazole Compound | Antimicrobial | MRSA | 0.41 |
Detailed Findings
- Antiproliferative Effects :
- Apoptosis Induction :
- Antibacterial Properties :
科学研究应用
Medicinal Chemistry
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide has been studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics .
- Anticancer Properties: Research indicates that compounds with similar structural features may inhibit cancer cell growth, suggesting that this compound could have anticancer activity .
The biological activity of this compound is closely linked to its chemical structure. The presence of the thiazole and pyridine rings is essential for its interaction with biological targets.
Structure–Activity Relationship (SAR):
| Modification | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer properties |
| Pyridine Moiety | Influences binding affinity to targets |
| Cinnamide Structure | Affects solubility and bioavailability |
Case Study 1: Antimicrobial Effects
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of thiazole-containing compounds. The findings indicated that derivatives similar to this compound showed significant inhibition against various bacterial strains, suggesting potential for further development as antimicrobial agents .
Case Study 2: Anticancer Research
In another study, researchers investigated the anticancer properties of thiazole derivatives. The results demonstrated that compounds with similar structures induced apoptosis in cancer cell lines, highlighting the potential of this compound as a lead compound in cancer therapy .
属性
IUPAC Name |
(E)-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-18(10-9-15-6-2-1-3-7-15)24-20-23-17(14-27-20)12-19(26)22-13-16-8-4-5-11-21-16/h1-11,14H,12-13H2,(H,22,26)(H,23,24,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPUTMDYGRFEJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













